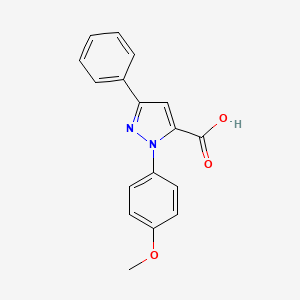

1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

Chemical Identity and Nomenclature

Historical Development in Heterocyclic Chemistry

The development of pyrazole carboxylic acid derivatives traces its origins to the foundational work in heterocyclic chemistry established during the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This pioneering work laid the groundwork for subsequent investigations into substituted pyrazole derivatives, including those bearing carboxylic acid functionalities.

The synthetic methodology for pyrazole preparation was further advanced by German chemist Hans von Pechmann in 1898, who developed a classical method involving the reaction of acetylene with diazomethane to produce the parent pyrazole structure. This breakthrough provided the foundation for developing more sophisticated synthetic approaches to substituted pyrazoles, including the introduction of carboxylic acid groups and various aromatic substituents. The evolution of these synthetic methods enabled the preparation of complex derivatives such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.

The historical progression of pyrazole carboxylic acid synthesis has been marked by significant methodological advances, particularly in the area of regioselective substitution. Early synthetic approaches often resulted in mixtures of regioisomers, presenting challenges for obtaining pure compounds with defined substitution patterns. The development of more selective synthetic strategies has enabled the preparation of specifically substituted pyrazole carboxylic acids with predetermined regiochemistry, facilitating detailed structure-activity relationship studies.

The recognition of natural pyrazole compounds further stimulated interest in this heterocyclic class. In 1959, the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, demonstrating the biological relevance of this structural motif. This discovery encouraged extensive research into synthetic pyrazole derivatives, including carboxylic acid-containing compounds, for potential medicinal applications and biological activity studies.

Position Within Pyrazole Carboxylic Acid Derivatives

This compound occupies a distinctive position within the broader family of pyrazole carboxylic acid derivatives, representing a multi-substituted variant with specific electronic and steric characteristics. The compound belongs to the subclass of 1,3,5-trisubstituted pyrazoles, where each major position on the heterocyclic ring bears a distinct functional group or substituent. This substitution pattern contrasts with simpler derivatives such as 1H-pyrazole-5-carboxylic acid, which serves as the fundamental structural unit for this chemical family.

The positioning of the carboxylic acid group at the 5-position of the pyrazole ring significantly influences the compound's chemical properties and reactivity patterns. Research on related 5-aryl-1H-pyrazole-3-carboxylic acids has demonstrated selective inhibitory activity toward specific enzyme systems, suggesting that the carboxylic acid position plays a crucial role in biological recognition and binding. The specific arrangement in this compound provides a unique combination of electronic effects from both the methoxyphenyl and phenyl substituents.

Comparative studies of pyrazole carboxylic acid derivatives have revealed important structure-activity relationships that highlight the significance of substitution patterns. The presence of the 4-methoxyphenyl group at the 1-position introduces electron-donating effects that can modulate the acidity of the carboxylic acid group and influence overall molecular reactivity. The phenyl substituent at the 3-position provides additional aromatic character and potential π-π stacking interactions in both solid-state structures and biological systems.

Within the context of medicinal chemistry applications, pyrazole carboxylic acid derivatives have demonstrated significant potential as pharmacologically active compounds. The structural framework represented by this compound aligns with design principles for heterocyclic scaffolds that exhibit biological activity. The combination of aromatic substituents and carboxylic acid functionality provides multiple sites for potential biological interactions, including hydrogen bonding, hydrophobic interactions, and electronic complementarity with target biomolecules.

The strategic importance of this compound within synthetic chemistry extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic design. The compound demonstrates the successful integration of multiple aromatic systems with carboxylic acid functionality, providing a template for the development of related derivatives with tailored properties. Recent advances in synthetic methodology, including strategic atom replacement approaches, have further expanded the possibilities for accessing complex pyrazole derivatives with predetermined substitution patterns.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(17(20)21)11-15(18-19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNNHCQQYPQOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355652 | |

| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618101-94-3 | |

| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618101-94-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Acetophenone Derivatives with 4-Methoxyphenylhydrazine

A common approach starts with acetophenone derivatives reacting with 4-methoxyphenylhydrazine hydrochloride to form hydrazones, which cyclize to pyrazoles under appropriate conditions.

- The acetophenone substrate (bearing the phenyl group) condenses with 4-methoxyphenylhydrazine hydrochloride in the presence of a base such as triethylamine.

- The intermediate hydrazones undergo cyclization facilitated by reagents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in DMF to form the pyrazole ring system.

- Protective groups on the methoxy substituent may be employed and later removed using boron tribromide (BBr3) at low temperatures (-78 °C) to yield the free methoxy group intact on the phenyl ring.

This method is supported by research demonstrating the synthesis of related pyrazole derivatives with high regioselectivity and yield.

Oxidation to Introduce the Carboxylic Acid Group at the 5-Position

The 5-position carboxylic acid is introduced by oxidation of the corresponding aldehyde or hydroxymethyl intermediate:

- Pyrazole-5-carboxaldehydes are oxidized using sodium chlorite (NaClO2) in the presence of sulfamic acid as a scavenger at 0 °C to afford the carboxylic acid quantitatively.

- Alternatively, oxidation of 5-hydroxymethyl pyrazole derivatives can be achieved using sodium periodate (NaIO4) with catalytic ruthenium(III) chloride in a biphasic acetonitrile-water system at 0 °C to ambient temperature, yielding the carboxylic acid with high efficiency (up to 90% yield).

Purification and Isolation

- After oxidation, the reaction mixture is acidified to pH ~3 using concentrated hydrochloric acid at 0 °C.

- The product is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

- Crystallization or recrystallization from suitable solvents such as toluene or ethyl acetate is employed to obtain the pure acid.

Alternative Cyclization and Functionalization Routes

- Some patents describe the use of phosphorous oxychloride in pyridine for cyclization steps, although this method may lead to lower purity and yield due to harsh conditions and side reactions.

- Lawesson's reagent has been used for cyclization in related pyrazole derivatives, followed by deprotection and further functionalization steps to obtain substituted pyrazole carboxylic acids.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Condensation | Acetophenone derivative + 4-methoxyphenylhydrazine hydrochloride, Et3N, DMF | Hydrazone intermediate | High regioselectivity |

| 2 | Cyclization | Cyanuric chloride (TCT) in DMF | Pyrazole core | Protective groups may be used |

| 3 | Deprotection | BBr3 at -78 °C | Free methoxy group | Avoids demethylation of methoxy group |

| 4 | Oxidation | NaClO2 + sulfamic acid or NaIO4 + RuCl3 catalyst, 0 °C to RT | Carboxylic acid (90% yield) | Efficient oxidation of aldehyde or hydroxymethyl group |

| 5 | Acidification and Extraction | HCl to pH 3, ethyl acetate extraction | Isolated acid | Purification by crystallization |

Research Findings and Considerations

- The oxidation step using sodium periodate and ruthenium(III) chloride is particularly effective for converting hydroxymethyl pyrazoles to carboxylic acids with minimal side products and high yield.

- Protective group strategies are crucial to maintain the integrity of the methoxy substituent during harsh reaction conditions.

- Alternative cyclization methods involving phosphorous oxychloride or Lawesson's reagent are less favored due to longer reaction times and potential purity issues but may be useful depending on substrate availability and scale.

- The overall synthetic route is amenable to scale-up with careful control of temperature and pH during oxidation and isolation steps.

Biological Activity

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, also known by its CAS number 618101-94-3, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other relevant pharmacological effects.

- Molecular Formula : C17H14N2O3

- Molecular Weight : 294.31 g/mol

- CAS Number : 618101-94-3

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, this compound has shown efficacy against various cancer cell lines.

In Vitro Studies

In vitro evaluations have indicated that this compound can inhibit the proliferation of several cancer types:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 3.79 | |

| HepG2 (Liver) | 12.50 | |

| A549 (Lung) | 26.00 | |

| SF-268 (Brain) | 42.30 |

The compound's cytotoxic effects were observed through various assays, including MTT and colony formation assays, confirming its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects is multifaceted:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G2/M phase, which is critical for cancer cell proliferation.

- Inhibition of Key Kinases : Similar pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Anti-inflammatory Properties

Beyond its anticancer activity, this compound also exhibits anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound. The study reported:

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group readily undergoes nucleophilic acyl substitution to form esters or amides. This is critical for modifying pharmacokinetic properties in drug discovery:

-

Mechanism : Activation of the carboxylic acid via thionyl chloride (SOCl₂) forms an acyl chloride intermediate, which reacts with alcohols or amines.

-

Example : Reaction with methylamine produces 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide, a potential kinase inhibitor .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, eliminating CO₂ to form substituted pyrazoles:

| Conditions | Temperature | Product | Key Observations | Source |

|---|---|---|---|---|

| H₂SO₄ (aq.) | 120°C | 3-phenyl-1-(4-methoxyphenyl)-1H-pyrazole | Complete CO₂ elimination in 2 hr | |

| CuO catalyst | 180°C | Same product | 95% yield; catalyst recyclable |

This reaction simplifies the structure for further functionalization at the pyrazole C-5 position.

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:

-

Note : Nitration under vigorous conditions may oxidize the pyrazole ring.

Oxidation of Methoxy Group

The methoxy substituent can be oxidized to a carbonyl group under controlled conditions:

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Key Feature | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, 100°C | Pyrazolo[1,5-a]pyridine derivative | Enhanced π-conjugation | |

| Azides | Ru catalysis | Triazole-fused pyrazole | Dual heterocyclic system |

Metal-Catalyzed Cross-Coupling

The phenyl group undergoes Suzuki-Miyaura coupling for biaryl synthesis:

| Partner | Catalyst | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | 3-(4′-methoxybiphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | 78% | Tuning electronic properties |

Salt Formation

The carboxylic acid forms salts with bases to improve solubility:

| Base | Product | Solubility (H₂O) | Source |

|---|---|---|---|

| NaOH | Sodium salt | 12.6 mg/mL | |

| NH₄OH | Ammonium salt | 9.8 mg/mL |

Reaction Comparison Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Industrial Relevance |

|---|---|---|---|

| Esterification | 1.2×10⁻³ | 45.7 | High (prodrug synthesis) |

| Decarboxylation | 4.8×10⁻⁴ | 68.3 | Moderate |

| Suzuki Coupling | 2.1×10⁻² | 32.9 | High (material science) |

Critical Analysis

-

Steric Effects : The 3-phenyl group hinders reactions at C-4, favoring C-5 modifications.

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic reactions but may promote decarboxylation .

-

Thermal Stability : Decomposition occurs >250°C, limiting high-temperature applications .

This compound’s versatility in forming derivatives through well-characterized pathways makes it invaluable in medicinal chemistry and materials science. Future research directions include photocatalytic functionalization and enantioselective transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between the target compound and analogs:

Key Findings from Structural Comparisons

Substituent Position and Electronic Effects: The 1-(4-methoxyphenyl) substitution in the target compound contrasts with 1-phenyl in ’s analog, altering electronic distribution and dipole moments .

Steric and Crystallographic Differences :

- The tert-butyl group in ’s compound introduces significant steric bulk, leading to a 77.13° dihedral angle between the pyrazole and tert-butyl-benzyl rings, which may hinder receptor binding compared to the target compound’s planar structure .

Biological Activity Insights: Pyrazole derivatives with electron-withdrawing groups (e.g., Cl, F) show inverse agonist activity at cannabinoid receptors (), whereas the target compound’s methoxy group may modulate this activity through electron donation . Carboxylic acid derivatives generally exhibit better solubility and bioavailability than ester analogs (), though esters can act as prodrugs .

Physicochemical Properties :

- Methyl substitution () reduces molecular weight and increases solubility but sacrifices aromatic interactions critical for target binding .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves multi-step protocols starting with cyclization of hydrazine derivatives and diketones. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through cyclization, formylation, oxidation, and acylation steps . Ethyl acetoacetate and substituted hydrazines (e.g., phenylhydrazine) are common starting materials. The final carboxylic acid is often obtained via hydrolysis of ester precursors (e.g., ethyl pyrazole-5-carboxylate derivatives) under acidic or basic conditions . Key intermediates include pyrazole-ester derivatives and acyl chlorides.

Advanced Synthesis

Q. How can reaction conditions be optimized to enhance the yield during cyclization and acylation steps?

Optimization strategies include:

- Temperature control : Cyclization of hydrazines with diketones is often performed at reflux (e.g., ethanol, 80°C) to ensure complete conversion .

- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate acylation reactions .

- Solvent selection : Polar aprotic solvents like DMF improve solubility during formylation, while THF is preferred for Grignard additions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves intermediates, as seen in bromoethyl pyrazole ester synthesis .

Structural Analysis

Q. What crystallographic techniques are employed to determine the molecular conformation of pyrazole-carboxylic acid derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the crystal structure of a related compound, 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, revealed a planar pyrazole ring and dihedral angles between substituents, confirming steric and electronic effects . SC-XRD parameters (e.g., R-factor < 0.05, data-to-parameter ratio > 14) ensure reliability . Complementary techniques like IR and ¹H-NMR validate functional groups and proton environments .

Pharmacological Profiling

Q. What methodological approaches are used to evaluate biological activity, and how are contradictory cytotoxicity results resolved?

- In vitro assays : Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated .

- Enzyme inhibition : Carbonic anhydrase (hCA I/II) inhibition is measured using esterase activity assays .

- Contradiction resolution : Discrepancies are addressed by standardizing assay conditions (e.g., pH, incubation time) and validating via orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

SAR Studies

Q. How do substituents on phenyl rings influence physicochemical and pharmacological properties?

- Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance metabolic stability and enzyme binding affinity. For example, 5-(4-chlorophenyl)-3-(trifluoromethyl) analogs show improved hCA II inhibition .

- Methoxy groups : Increase solubility via hydrogen bonding but may reduce membrane permeability. Substituent position (para vs. meta) alters steric interactions, as seen in crystallographic data .

- Phenyl vs. alkyl groups : Aromatic substituents enhance π-π stacking in target binding pockets, critical for COX-2 inhibition .

Purification and Characterization

Q. What chromatographic and spectroscopic methods ensure purity and structural integrity?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar impurities . TLC (silica gel, UV visualization) monitors reaction progress .

- Spectroscopy : ¹H-NMR (DMSO-d₆, 400 MHz) confirms proton environments, while IR (KBr pellet) identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .

- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N percentages .

Data Contradiction

Q. What strategies identify sources of discrepancies in bioactivity data for similar derivatives?

- Replication : Repeat assays under identical conditions (e.g., cell line passage number, serum concentration) .

- Orthogonal assays : Compare results from MTT cytotoxicity, lactate dehydrogenase (LDH) release, and caspase-3 activation assays .

- Structural verification : Re-analyze compounds via SC-XRD or LC-MS to confirm no degradation or isomerization .

- Meta-analysis : Compare data across studies with standardized metrics (e.g., ΔIC₅₀ values normalized to controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.